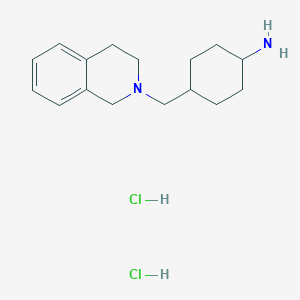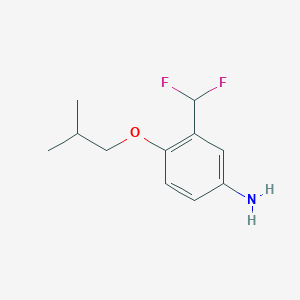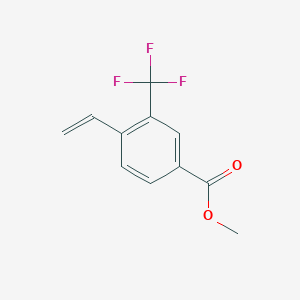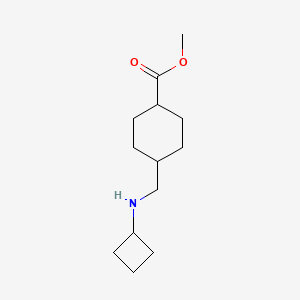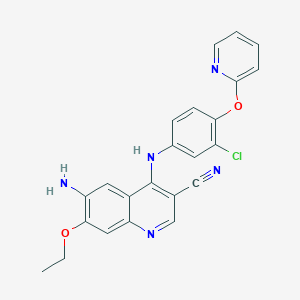
6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of 2-chloropyridine with a suitable nucleophile to form the pyridin-2-yloxy intermediate.
Amination Reaction: The intermediate is then subjected to an amination reaction with 3-chloro-4-aminophenol to form the desired amine derivative.
Quinoline Ring Formation: The amine derivative undergoes cyclization with an appropriate reagent to form the quinoline ring.
Introduction of the Ethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as 4-aminoquinoline, 7-chloroquinoline, and 6-methoxyquinoline share structural similarities with 6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile.
Pyridine Derivatives: Compounds like 2-chloropyridine and 3-aminopyridine are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the pyridin-2-yloxy group and the ethoxyquinoline scaffold provides a unique chemical framework that can be exploited for various scientific and medicinal applications.
Propiedades
Fórmula molecular |
C23H18ClN5O2 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
6-amino-4-(3-chloro-4-pyridin-2-yloxyanilino)-7-ethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H18ClN5O2/c1-2-30-21-11-19-16(10-18(21)26)23(14(12-25)13-28-19)29-15-6-7-20(17(24)9-15)31-22-5-3-4-8-27-22/h3-11,13H,2,26H2,1H3,(H,28,29) |
Clave InChI |
BZMGKGQKSUYHAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OC4=CC=CC=N4)Cl)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







